molecular formula C7H9N2O+ B1201516 Pralidoximum CAS No. 6735-59-7

Pralidoximum

Cat. No. B1201516
CAS RN: 6735-59-7
M. Wt: 137.16 g/mol
InChI Key: JBKPUQTUERUYQE-UHFFFAOYSA-O
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Description

Pralidoxime is a medication used to treat poisoning caused by organic phosphorus pesticides and by organophosphate chemicals used in chemical warfare . It belongs to a family of compounds called oximes that bind to organophosphate-inactivated acetylcholinesterase .


Molecular Structure Analysis

Pralidoxime has a molecular formula of C7H9N2O+ and a molar mass of 137.162 g·mol−1 . It is a small molecule and belongs to the oxime class of drugs .


Chemical Reactions Analysis

Pralidoxime reactivates the enzyme cholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase . It also slows the process of “aging” of phosphorylated cholinesterase to a nonreactivatable form, and detoxifies certain organophosphates by direct chemical reaction .


Physical And Chemical Properties Analysis

Pralidoxime has a chemical formula of C7H9N2O+ and a molar mass of 137.162 g·mol−1 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

  • Cholinesterase Reactivation : Pralidoxime is used to reactivate cholinesterase inhibited by organophosphorus compounds, often in conjunction with atropine for clinical treatment. However, its effectiveness varies, and it is not equally effective against all organophosphorus compounds, indicating a need for more effective broad-spectrum cholinesterase reactivators (Petroianu et al., 2006).

  • Improvement in Antidotal Activity : Studies have explored modulating organic cation transporters to increase pralidoxime's efficacy in treating organophosphate poisoning. Enhancing plasma pralidoxime concentrations can increase its antidotal effect, suggesting new approaches for improving its efficiency (Kayouka et al., 2011).

  • Use in Pesticide Poisoning : Research indicates that pralidoxime can be effective in treating cases of organophosphate poisoning, though there are recommendations for updating treatment guidelines based on new data (Walton, 2016).

  • Conversion for Mass Casualty Use : Pralidoxime's conversion from intramuscular to intravenous formulation has been explored for mass casualty situations, with studies confirming its stability and sterility under various conditions (Corvino et al., 2006).

  • Drug Delivery Across the Blood-Brain Barrier : Pralidoxime's poor distribution in the central nervous system due to high polarity has led to the development of pralidoxime-loaded poly(lactic-co-glycolic acid) nanoparticles as a potential delivery system into the CNS (Chigumira et al., 2015).

  • Evaluation in Acute Poisoning by Insecticides : The efficacy of pralidoxime in anticholinesterase insecticide poisoning has been evaluated, with studies comparing treated and untreated patient groups. These studies emphasize the need for further research to confirm pralidoxime's effectiveness in specific poisoning cases (Duval et al., 1991).

  • Cardiopulmonary Resuscitation : Pralidoxime's vasoconstrictive property has been studied for its potential to facilitate the restoration of spontaneous circulation after cardiac arrest, improving coronary perfusion pressure in a pig model of cardiac arrest (Jung et al., 2019).

Future Directions

While pralidoxime is a critical antidote for organophosphate poisoning, its effectiveness is still under investigation. For instance, a randomized controlled trial found no evidence that pralidoxime improves survival or reduces the need for intubation in patients with organophosphate insecticide poisoning . Further studies of different dose regimens or different oximes are required to improve the treatment of organophosphate poisoning.

properties

IUPAC Name

(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKPUQTUERUYQE-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1200-55-1 (methyl sulfate), 154-97-2 (mesylate), 21239-05-4 (lactate[1:1]), 3687-33-0 (trichloroacetate), 51-15-0 (chloride), 94-63-3 (iodide)
Record name Pralidoxime [INN:BAN]
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DSSTOX Substance ID

DTXSID1044144
Record name Pralidoxime
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Molecular Weight

137.16 g/mol
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Physical Description

Solid
Record name Pralidoxime
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Solubility

1.49e-01 g/L
Record name Pralidoxime
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Mechanism of Action

Pralidoxime is an antidote to organophosphate pesticides and chemicals. Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme. Acetylcholinesterase inhibition causes acetylcholine to accumulate in synapses, producing continuous stimulation of cholinergic fibers throughout the nervous systems. If given within 24 hours after organophosphate exposure, pralidoxime reactivates the acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase., Other reported pharmacologic effects of pralidoxime include depolarization at the neuromuscular junction, anticholinergic action, mild inhibition of cholinesterase, sympathomimetic effects, potentiation of the depressor action of acetylcholine in nonatropinized animals, and potentiation of the pressor action of acetylcholine in atropinized animals. However, the contribution of these effects to the therapeutic action of the drug has not been established., The principal pharmacologic effect of pralidoxime is reactivation of cholinesterase which has been recently inactivated by phosphorylation as the result of exposure to certain organophosphates. Pralidoxime removes the phosphoryl group from the active site of the inhibited enzyme by nucleophilic attack, regenerating active cholinesterase and forming an oxime complex. Pralidoxime also detoxifies certain organophosphates by direct chemical reaction and probably also reacts directly with cholinesterase to protect it from inhibition. Pralidoxime must be administered before aging of the inhibited enzyme occurs; after aging is completed, phosphorylated cholinesterase cannot be reactivated, and newly synthesized cholinesterase must replace the inhibited enzyme. Pralidoxime is not equally antagonistic to all anticholinesterases, partly because the time period required for aging of the inhibited enzyme varies and depends on the specific organophosphate bound to the cholinesterase.
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Product Name

Pralidoxime

CAS RN

6735-59-7, 45765-69-3, 25615-00-3
Record name Pralidoxime
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Record name Pralidoxime [INN:BAN]
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Melting Point

215-225 °C, 215 - 225 °C
Record name Pralidoxime
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Record name Pralidoxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MSALR MOLDOVA - ansp.md
B Partea generală 6 B. 1. Nivel de asistență medicală-Medicina de Urgență 6 B. 2. Nivel de asistență medicală spitalicească: DMU; SPU; TI; secție 7 C. 1. Algoritm de conduită în …
Number of citations: 0 ansp.md

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